

Gaxilose Demonstrates High Accuracy in Diagnosing Hypolactasia Compared to Invasive Intestinal Biopsy

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Compound Name:	Gaxilose	
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A comprehensive review of clinical trial data reveals that the non-invasive **Gaxilose** test is a highly accurate method for diagnosing hypolactasia, commonly known as lactose intolerance, showing superior or equivalent performance to traditional methods when compared against the gold standard of intestinal biopsy.

Researchers and drug development professionals now have a robust, non-invasive alternative for diagnosing lactase deficiency. Clinical studies have consistently demonstrated that **Gaxilose**, a synthetic disaccharide, offers high sensitivity and specificity, making it a reliable tool for both clinical diagnostics and research settings. This guide provides a detailed comparison of **Gaxilose**-based tests against intestinal biopsy, supported by experimental data and protocols from key clinical trials.

Comparative Diagnostic Performance

A pivotal multicentre, open-label, phase IIb-III nonrandomized trial provides strong evidence for the diagnostic efficacy of **Gaxilose**. In this study, the performance of urine and serum-based **Gaxilose** tests was compared against traditional methods, with intestinal biopsy serving as the reference standard for diagnosing hypolactasia.[1][2] The results, summarized in the table below, highlight the superior diagnostic accuracy of the **Gaxilose** tests.



Diagnostic Test	Sensitivity	Specificity	Positive Predictive Value (PPV)	Negative Predictive Value (NPV)	Area Under the ROC Curve (AUC)
Gaxilose Tests (Urine & Serum)	>90%	>90%	>90%	>90%	>0.9
Hydrogen Breath Test	69% - 85%	69% - 85%	69% - 85%	69% - 85%	Not Reported
Blood Glucose Test	69% - 85%	69% - 85%	69% - 85%	69% - 85%	Not Reported
Data from a multicentre, open-label, phase IIb-III nonrandomiz ed trial.[1][2]					

In a separate study comparing the **Gaxilose** test to the C/T-13910 polymorphism genetic test as the reference standard, the **Gaxilose** test demonstrated a sensitivity of 82% and a specificity of 68%.[3][4] While these values are lower than those reported in the trial using intestinal biopsy as the gold standard, they provide additional context for the test's performance against a different diagnostic modality.

Experimental Protocols

The methodologies employed in the clinical trials are crucial for understanding the data and for potential replication in research settings. The following sections detail the protocols for the **Gaxilose** tests and the intestinal biopsy.

Gaxilose Test Protocol

The **Gaxilose** test is a non-invasive procedure that measures the activity of the lactase enzyme in the small intestine.[5] The protocol involves the oral administration of **Gaxilose** and the



subsequent measurement of D-xylose levels in either urine or serum.[1][6]

- Urine-Based Test:
 - A baseline urine sample may be collected.
 - The patient orally ingests a 0.45 g dose of Gaxilose.[1][6]
 - Urine is collected over a 4 to 5-hour period.[1][6]
 - The concentration of D-xylose in the collected urine is measured.
- Serum-Based Test:
 - A baseline blood sample may be drawn.
 - The patient orally ingests a 2.7 g dose of Gaxilose.[1]
 - A blood sample is drawn at 90 minutes post-administration.
 - The concentration of D-xylose in the serum is measured.

Intestinal Biopsy Protocol (Reference Standard)

Intestinal biopsy is an invasive procedure considered the gold standard for the direct measurement of lactase activity.[7]

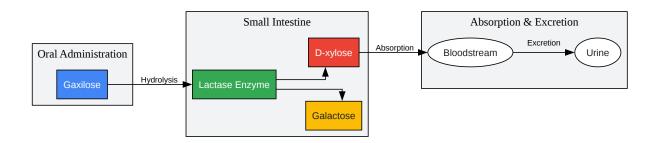
- An upper endoscopy is performed to access the small intestine.
- Biopsy samples are taken from the duodenal or jejunal mucosa.[8]
- The biopsy tissue is then analyzed to determine lactase activity. This is often done by
 measuring the concentration of glucose produced when the tissue is incubated with a lactose
 solution, using a technique such as fluorimetry.[7]

Mechanism of Action and Diagnostic Workflow

The underlying principle of the **Gaxilose** test is the enzymatic cleavage of **Gaxilose** by lactase in the small intestine. This process releases D-xylose, which is then absorbed into the



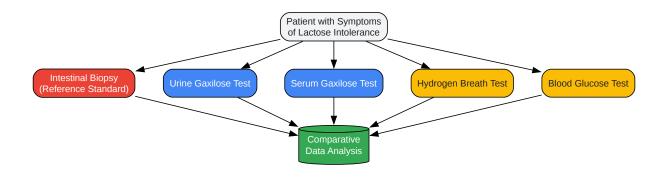
bloodstream and subsequently excreted in the urine. In individuals with hypolactasia, the reduced lactase activity leads to lower levels of D-xylose in the urine and serum.



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Caption: Gaxilose metabolism and diagnostic principle.

The experimental workflow for comparing the **Gaxilose** test to intestinal biopsy in a clinical trial setting is a sequential process designed to gather comprehensive data from each participant.



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Caption: Clinical trial workflow for comparing diagnostic tests.



In conclusion, the **Gaxilose** test represents a significant advancement in the diagnosis of hypolactasia. Its high accuracy, coupled with its non-invasive nature, positions it as a valuable tool for researchers, scientists, and drug development professionals. The robust clinical trial data supporting its efficacy provides a strong foundation for its use in various research and clinical applications.

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